molecular formula C23H17ClFN7O2 B2645714 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1171680-55-9

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2645714
CAS No.: 1171680-55-9
M. Wt: 477.88
InChI Key: UGDIKXXKZNKDIE-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN7O2 and its molecular weight is 477.88. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One of the most significant applications of pyrazolo[3,4-d]pyrimidine derivatives is in the field of antitumor research. A study synthesized a series of these derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines. Among the derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was found to be the most active, showcasing moderate antitumor activity compared with doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).

Neuroinflammation Imaging

Another research avenue for pyrazolo[3,4-d]pyrimidine derivatives is their potential use in neuroinflammation imaging. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO, comparable to that of known ligands, and were successfully used for in vivo positron emission tomography (PET) imaging in a rodent model of neuroinflammation (Damont et al., 2015).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives also show potential in anticancer research. Novel fluoro substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine thione derivatives, were synthesized and tested against human cancer cell lines (lung, breast, and CNS cancer), showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives has also been conducted. Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity were synthesized, highlighting the versatility of these compounds in therapeutic research (Sunder et al., 2013).

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN7O2/c1-13-10-19(27-20(33)11-14-2-6-16(25)7-3-14)32(30-13)23-28-21-18(22(34)29-23)12-26-31(21)17-8-4-15(24)5-9-17/h2-10,12H,11H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDIKXXKZNKDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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